molecular formula C60H95N7O20 B12395797 MMAE-PAB(p-glucuronide)-PEG3-aminooxy

MMAE-PAB(p-glucuronide)-PEG3-aminooxy

Cat. No.: B12395797
M. Wt: 1234.4 g/mol
InChI Key: PKGIUIOSYHVRSU-PGFSRONFSA-N
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Description

MMAE-PAB(p-glucuronide)-PEG3-aminooxy is a complex compound that combines multiple functional groups and linkers. It is often used in the field of bioconjugation, where it serves as a linker between therapeutic agents and carrier molecules. This compound is particularly valuable in targeted drug delivery systems, where it helps to improve the specificity and efficacy of treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMAE-PAB(p-glucuronide)-PEG3-aminooxy involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of the individual components, such as MMAE (Monomethyl auristatin E), PAB (para-aminobenzoic acid), p-glucuronide, and PEG3-aminooxy. These components are then linked together through a series of chemical reactions, including esterification, amidation, and oxime formation.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

MMAE-PAB(p-glucuronide)-PEG3-aminooxy can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the original compound with different functional groups or linkers.

Scientific Research Applications

MMAE-PAB(p-glucuronide)-PEG3-aminooxy has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of complex molecules and as a linker in bioconjugation reactions.

    Biology: Employed in the development of targeted drug delivery systems and as a tool for studying cellular processes.

    Medicine: Utilized in the design of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Applied in the production of specialized chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MMAE-PAB(p-glucuronide)-PEG3-aminooxy involves its ability to link therapeutic agents to carrier molecules, thereby enhancing the specificity and efficacy of the treatment. The molecular targets and pathways involved depend on the specific therapeutic agent and carrier molecule used. In the case of antibody-drug conjugates, the compound helps to deliver the drug directly to the target cells, minimizing off-target effects and improving therapeutic outcomes.

Comparison with Similar Compounds

MMAE-PAB(p-glucuronide)-PEG3-aminooxy is unique in its combination of functional groups and linkers, which provide it with specific properties that are not found in other compounds. Similar compounds include:

    MMAE-PAB(p-glucuronide)-PEG2-aminooxy: A similar compound with a shorter PEG linker.

    MMAE-PAB(p-glucuronide)-PEG4-aminooxy: A similar compound with a longer PEG linker.

    MMAE-PAB(p-glucuronide)-PEG3-thioether: A similar compound with a thioether linker instead of an aminooxy linker.

These similar compounds differ in their linker length and functional groups, which can affect their properties and applications.

Properties

Molecular Formula

C60H95N7O20

Molecular Weight

1234.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethylcarbamoyl]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C60H95N7O20/c1-13-35(6)47(43(80-11)31-44(68)67-24-17-20-41(67)52(81-12)36(7)54(73)63-37(8)48(69)39-18-15-14-16-19-39)65(9)57(76)45(33(2)3)64-56(75)46(34(4)5)66(10)60(79)84-32-38-21-22-42(86-59-51(72)49(70)50(71)53(87-59)58(77)78)40(30-38)55(74)62-23-25-82-26-27-83-28-29-85-61/h14-16,18-19,21-22,30,33-37,41,43,45-53,59,69-72H,13,17,20,23-29,31-32,61H2,1-12H3,(H,62,74)(H,63,73)(H,64,75)(H,77,78)/t35-,36+,37+,41-,43+,45-,46-,47-,48+,49-,50-,51+,52+,53-,59+/m0/s1

InChI Key

PKGIUIOSYHVRSU-PGFSRONFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)NCCOCCOCCON

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)NCCOCCOCCON

Origin of Product

United States

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